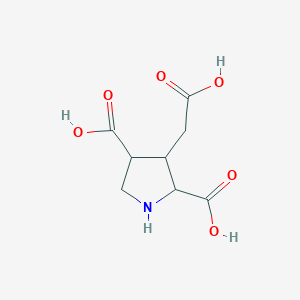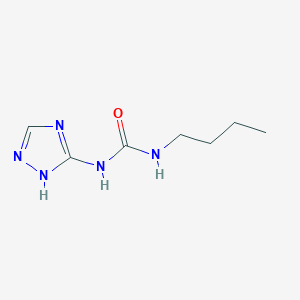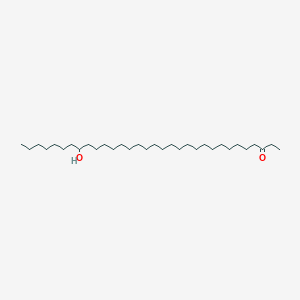![molecular formula C16H17N3S3 B14359645 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate CAS No. 93312-42-6](/img/structure/B14359645.png)
2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate is an organic compound characterized by the presence of phenylcarbamothioyl and phenylcarbamodithioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate typically involves the reaction of ethyl 2-[(phenylcarbamothioyl)amino]acetate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include ethyl 2-[(phenylcarbamothioyl)amino]acetate and other carbamothioyl derivatives . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
93312-42-6 |
|---|---|
Formule moléculaire |
C16H17N3S3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-(phenylcarbamothioylamino)ethyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C16H17N3S3/c20-15(18-13-7-3-1-4-8-13)17-11-12-22-16(21)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21)(H2,17,18,20) |
Clé InChI |
WQRVNRQYDRTLAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NCCSC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
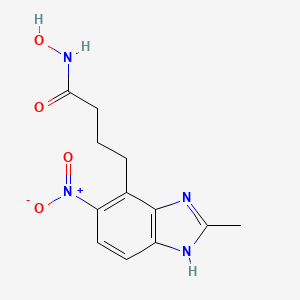
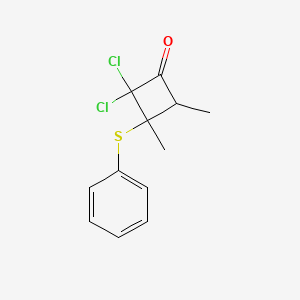
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
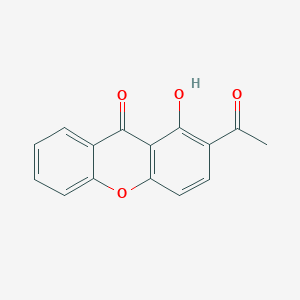
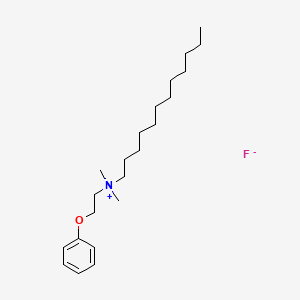
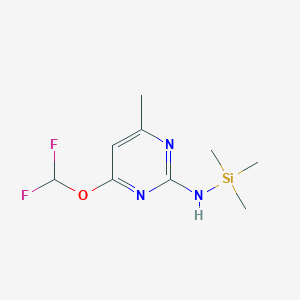
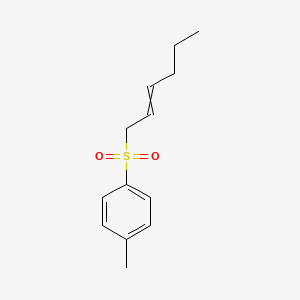
amino}ethyl acetate](/img/structure/B14359618.png)

